molecular formula C9H10O B185876 3-Phenyloxetane CAS No. 10317-13-2

3-Phenyloxetane

Cat. No. B185876
CAS RN: 10317-13-2
M. Wt: 134.17 g/mol
InChI Key: ROAGGVYFIYBKOY-UHFFFAOYSA-N
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Description

3-Phenyloxetane is a chemical compound with the molecular formula C9H10O . It is a stable motif in medicinal chemistry and has the propensity to undergo ring-opening reactions as a synthetic intermediate .


Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Phenyloxetane, has been a subject of numerous studies. Established synthetic methods and development of new methodologies for oxetane synthesis and incorporation have been relied upon. A number of novel methods have been developed to access oxetane-containing compounds .


Molecular Structure Analysis

The molecular structure of 3-Phenyloxetane is characterized by a four-membered oxetane ring. The molecular weight is 134.17 g/mol . The InChI representation of the molecule is InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 .


Chemical Reactions Analysis

3-Phenyloxetane is known to undergo ortho and para aromatic nitration, followed by oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

3-Phenyloxetane has a molecular weight of 134.17 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 1. The exact mass is 134.073164938 g/mol . The density is 1.1±0.1 g/cm3, and it has a boiling point of 215.2±9.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Field : Chemistry, specifically organic synthesis and medicinal chemistry .
  • Application : Oxetanes, including 3-Phenyloxetane, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
  • Methods : Numerous studies have been conducted into the synthesis of new oxetane derivatives. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Results : The use of oxetanes in medicinal chemistry has been reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .

Reactions with Dinitrogen Pentoxide

  • Field : Chemistry, specifically organic reactions .
  • Application : 3-Phenyloxetane reacts initially almost entirely by ortho and para aromatic nitration. This is followed by oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates .
  • Methods : The reaction involves the use of dinitrogen pentoxide in dichloromethane .
  • Results : The oxetane ring-opening reactions, and the reaction of 7-oxabicyclo[2.2.1]heptane to give exclusively trans-cyclohexane-1,4-diol dinitrate, are approximately second order in dinitrogen pentoxide and have highly negative entropies of activation .

Bioisosteres in Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Application : 3,3-diaryloxetanes, a type of oxetane, have been investigated as potential bioisosteres through matched molecular pair analysis . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
  • Methods : The study involved the design and synthesis of a range of drug-like compounds for matched molecular pair analysis to investigate the viability of the 3,3-diaryloxetane motif as a replacement group in drug discovery .
  • Results : The properties of the diaryloxetanes and ketones were found to be similar, and generally superior to related alkyl linkers, suggesting that diaryloxetanes provide a potentially useful new design element .

Drug Discovery Campaigns

  • Field : Drug Discovery .
  • Application : Oxetane motifs have been highlighted in recent applications in drug discovery campaigns .
  • Methods : The study focused on the effect of the oxetane on medicinally relevant properties and on the building blocks used to incorporate the oxetane ring .
  • Results : The use of oxetane motifs in drug discovery campaigns has been shown to have a significant impact on the properties of the resulting compounds .

Synthesis of Oxetane Derivatives

  • Field : Organic Chemistry .
  • Application : The synthesis of new oxetane derivatives has been a focus of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Methods : The synthesis of oxetane derivatives involves various strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Results : Advances up to late 2015 are included, concentrating on more recent developments but also detailing older work that still remains powerful in the synthesis of varied oxetane derivatives .

Ring-Opening and Ring-Expansion Reactions of Oxetanes

  • Field : Organic Chemistry .
  • Application : Oxetanes have been used in ring-opening and ring-expansion reactions .
  • Methods : The study focused on the ring-opening reactions of oxetanes and the intramolecular ring opening .
  • Results : The ring-opening reactions of oxetanes and the intramolecular ring opening have been described .

Future Directions

The oxetane ring, including in 3-Phenyloxetane, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . This makes it an attractive motif for an ever-increasing range of applications in the chemical sciences .

properties

IUPAC Name

3-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGGVYFIYBKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472725
Record name 3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyloxetane

CAS RN

10317-13-2
Record name 3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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